

Validating the Specificity of Clofibric Acid's In Vitro Effects: A Comparative Guide

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Compound of Interest

Compound Name: Clofibric Acid

Cat. No.: B1669207

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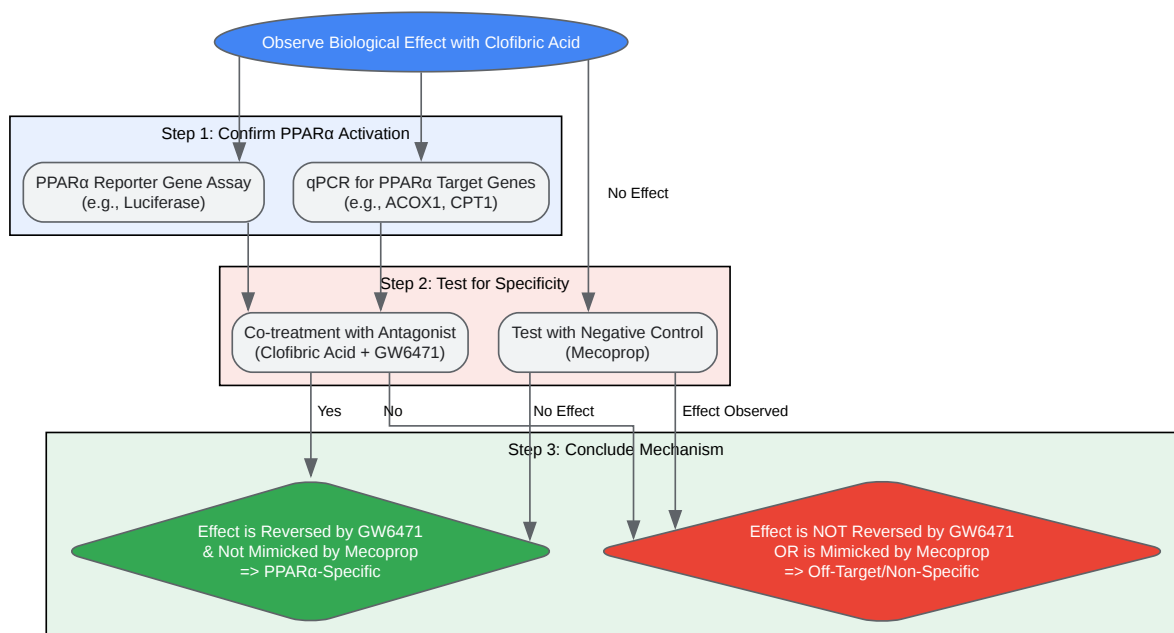
For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for researchers to validate the specificity of in vitro effects observed with **clofibric acid**, the active metabolite of the lipid-lowering drug clofibrate. Distinguishing on-target effects, primarily mediated by the Peroxisome Proliferator-Activated Receptor alpha (PPAR α), from off-target activities is critical for the accurate interpretation of experimental data and for the development of specific therapeutic agents. This guide outlines comparative compounds, key experimental protocols, and data interpretation strategies.

Understanding the Mechanism: On-Target vs. Off-Target Effects

Clofibric acid is a well-established agonist of PPAR α , a nuclear receptor that regulates the transcription of genes involved in lipid metabolism and inflammation.^[1] However, like many small molecules, it can exert effects through other mechanisms. Validating specificity, therefore, requires a multi-pronged approach using a combination of positive controls, negative controls, and specific inhibitors.

A key off-target effect reported for **clofibric acid** is the induction of cytochrome P450 2B1/2 (CYP2B1/2) through the constitutive androstane receptor (CAR), not via PPAR α .^[2] Additionally, it has been shown to inhibit branched-chain alpha-ketoacid dehydrogenase kinase, an effect that may be independent of PPAR α activation.^[3]



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